molecular formula C13H16N2O5 B1248258 (2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine

(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine

Cat. No. B1248258
M. Wt: 280.28 g/mol
InChI Key: LXZCEJOKBHKJLM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Giganticine is a natural product found in Calotropis gigantea with data available.

Scientific Research Applications

Conformational Analysis in Model Peptides

Research on model peptides, including glycine and its derivatives, involved computational analysis of stable conformations. This study used the EPEN/2-model for peptide investigation, showing that calculated conformations align qualitatively with experimental results obtained in unpolar solvents (Walther, 1987).

Glycine Derivatives in Ozonolysis

In a study focused on the ozonolysis of glycine derivatives, it was found that these compounds tend to cyclize, forming new derivative structures. This research provides insights into the chemical behavior of glycine derivatives under specific conditions (Zvilichovsky & Gurvich, 1995).

Biotechnological Production of D-phenylglycine

The use of Penicillin G acylase for producing D-phenylglycine from racemic mixtures showcases a biotechnological application. This process includes acylation reactions and innovative use of a multicompartment electrolyzer for enhanced efficiency (Bossi, Cretich, & Righetti, 1998).

N-carbamoyl-2-(p-hydroxyphenyl)glycine in Plants

This research highlights the natural occurrence of N-carbamoyl-2-(p-hydroxyphenyl)glycine in plants like broad beans, indicating its potential role in plant biochemistry and physiology (Eagles et al., 1971).

Synthesis of Epimers of L-cyclopentenylglycine

The study demonstrates a method for synthesizing both epimers of L-cyclopentenylglycine, a nonproteinogenic amino acid. This has implications for biosynthetic tracer experiments and the study of amino acid derivatives (Andersen, Nielsen, & Jaroszewski, 2000).

Enantioselective N-acetylation

Enantioselective N-acetylation of 2-phenylglycine by a specific N-acetyltransferase from Chryseobacterium sp. offers insights into selective transformations of racemic mixtures for pharmaceutical and industrial applications (Takenaka, Honma, & Yoshida, 2013).

Michael Addition Reactions

Research on controlling stereochemical outcomes in Michael addition reactions involving glycine derivatives has significant implications for synthesizing various amino acids and related compounds, useful in pharmaceutical and chemical industries (Soloshonok et al., 2004).

Microcystins with Glycine in Antarctica

The study of glycine-containing microcystin congeners in Antarctica contributes to understanding environmental toxins and their biochemical structures and implications (Puddick et al., 2015).

properties

Product Name

(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

(2S)-2-acetamido-2-[4-(ethoxycarbonylamino)phenyl]acetic acid

InChI

InChI=1S/C13H16N2O5/c1-3-20-13(19)15-10-6-4-9(5-7-10)11(12(17)18)14-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,16)(H,15,19)(H,17,18)/t11-/m0/s1

InChI Key

LXZCEJOKBHKJLM-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(C(=O)O)NC(=O)C

synonyms

giganticine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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